molecular formula C11H10O4 B1428192 4-Ethoxy-1-benzofuran-6-carboxylic acid CAS No. 1239847-63-2

4-Ethoxy-1-benzofuran-6-carboxylic acid

Cat. No. B1428192
M. Wt: 206.19 g/mol
InChI Key: DTMFWJHGJJQFEN-UHFFFAOYSA-N
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Description

4-Ethoxy-1-benzofuran-6-carboxylic acid is an organic compound with the formula C₁₁H₁₀O₄ . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring .


Synthesis Analysis

Benzofuran compounds, including 4-Ethoxy-1-benzofuran-6-carboxylic acid, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-1-benzofuran-6-carboxylic acid consists of a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .


Chemical Reactions Analysis

Benzofuran compounds, including 4-Ethoxy-1-benzofuran-6-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may undergo various chemical reactions with biological molecules.


Physical And Chemical Properties Analysis

4-Ethoxy-1-benzofuran-6-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone .

Scientific Research Applications

Antimicrobial Activity

4-Ethoxy-1-benzofuran-6-carboxylic acid and its derivatives have been studied for their antimicrobial properties. For instance, benzofuran-carboxamide derivatives have shown moderate to slight activity against Gram-positive bacteria (Hishmat et al., 1989).

Synthesis of Novel Compounds

This compound is also used in the synthesis of novel chemical entities. A study by Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (Gao et al., 2011).

Supramolecular Interactions

1-Benzofuran-2,3-dicarboxylic acid, a related compound, exhibits intriguing supramolecular interactions. It forms supramolecular adducts with various organic and inorganic cations and shows coordination to metal cations as a ligand, demonstrating its potential in crystal engineering and coordination chemistry (Koner & Goldberg, 2009).

Biological Activities

Several benzofuran derivatives have been synthesized and tested for their biological activities. For instance, new benzofuran derivatives have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture, highlighting their potential in antiviral research (Mubarak et al., 2007).

Molecular Docking and Spectroscopic Properties

The structural, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives have been explored through molecular docking and spectroscopic studies, revealing their potential in biological applications, including cancer and microbial disease inhibition (Sagaama et al., 2020).

Polymer Chemistry

4-Ethoxy-1-benzofuran-6-carboxylic acid derivatives have also found applications in polymer chemistry. A study on poly(benzofuran-co-arylacetic acid) demonstrates the potential of these compounds in creating highly functionalized polymers with diverse reactivity, useful in nanomedicine and organocatalysis (Nan et al., 2017).

Hydrogen Bonding and π-π Interactions

The compound and its derivatives participate in hydrogen bonding and π-π interactions, which are crucial in crystallography and molecular design. This aspect was explored in the study of 1-benzofuran-2,3-dicarboxylic acid and its cocrystals (Titi & Goldberg, 2009).

Safety And Hazards

4-Ethoxy-1-benzofuran-6-carboxylic acid is classified as an irritant . Precautions must be taken when handling this compound as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

properties

IUPAC Name

4-ethoxy-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-9-5-7(11(12)13)6-10-8(9)3-4-15-10/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMFWJHGJJQFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1-benzofuran-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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